4-Methoxybenzoic acid, also known as p-Anisic acid or draconic acid, is an organic compound with the molecular formula C₈H₈O₃. It features a benzene ring substituted with a methoxy group (-OCH₃) at the para position relative to a carboxylic acid group (-COOH). This structural arrangement contributes to its unique chemical properties and reactivity. The compound appears as a white crystalline solid that is insoluble in cold water but highly soluble in organic solvents such as ethanol, ether, and ethyl acetate .
4-Methoxybenzoic acid exhibits several biological activities. It has been shown to possess antiseptic properties and can act as a plant metabolite. Additionally, studies indicate that it can be demethylated by cytochrome P450 enzymes, leading to the formation of 4-hydroxybenzoic acid, which has further implications in pharmacological applications .
Several methods exist for synthesizing 4-Methoxybenzoic acid:
The applications of 4-Methoxybenzoic acid span various industries:
Research on interaction studies involving 4-Methoxybenzoic acid indicates its role in various biochemical pathways. For instance, its interaction with cytochrome P450 enzymes facilitates its metabolic conversion into hydroxylated derivatives, which may have different biological activities compared to the parent compound . Additionally, studies have explored its interactions with other organic compounds in synthetic pathways.
Several compounds share structural similarities with 4-Methoxybenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without methoxy substitution |
m-Anisic Acid | C₈H₈O₃ | Methoxy group at the meta position; different reactivity |
o-Anisic Acid | C₈H₈O₃ | Methoxy group at the ortho position; distinct sterics |
Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in anti-inflammatory drugs |
Irritant